molecular formula C20H15FO3 B1376872 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid CAS No. 1381944-41-7

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid

Cat. No. B1376872
CAS RN: 1381944-41-7
M. Wt: 322.3 g/mol
InChI Key: ZWXCDLKKNAIJMT-UHFFFAOYSA-N
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Description

“3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 1381944-41-7. It has a molecular weight of 322.34 . The IUPAC name for this compound is 3’- (benzyloxy)-2-fluoro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid” is 1S/C20H15FO3/c21-19-17 (10-5-11-18 (19)20 (22)23)15-8-4-9-16 (12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2, (H,22,23) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Transformation in Anaerobic Environments

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid and similar compounds undergo notable transformations in anaerobic conditions. A study by Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, which are structurally related to 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid, to understand the transformation of phenol to benzoate in anaerobic, phenol-degrading consortia. This research is significant in elucidating the biochemical pathways and environmental fate of such compounds in anaerobic ecosystems (Genthner, Townsend, & Chapman, 1989).

Synthesis of Biologically Active Molecules

Compounds structurally related to 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid are used in synthesizing biologically active molecules. Holla, Bhat, and Shetty (2003) demonstrated the use of similar fluorinated benzoic acids in synthesizing new thiadiazolotriazinones, which showed potential as antibacterial agents. This highlights the importance of such compounds in the development of new pharmacological agents (Holla, Bhat, & Shetty, 2003).

Development of Fluorescent Probes

Fluorinated compounds like 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid have applications in the development of fluorescent probes. Tanaka et al. (2001) created fluorescent probes using related compounds, demonstrating their sensitivity to pH changes and selectivity in metal cation sensing. This research is crucial for developing sensitive and selective diagnostic tools (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antitumor Properties

Related fluorobenzoic acid derivatives have been explored for their potential in cancer treatment. Hutchinson et al. (2001) synthesized a series of fluorinated benzothiazoles, showing potent cytotoxicity in certain human cancer cell lines. This research is significant for developing new anticancer agents (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Environmental Degradation and Metabolism

Studies have also focused on the environmental degradation and metabolic pathways of similar fluorobenzoic acids. Schreiber, Hellwig, Dorn, Reineke, and Knackmuss (1980) investigated the degradation of fluorobenzoic acid by Pseudomonas sp., providing insights into the environmental fate and microbial metabolism of such compounds (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Safety and Hazards

The safety data sheet (SDS) for “3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid” provides information on its potential hazards, handling, storage, and disposal .

properties

IUPAC Name

2-fluoro-3-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-17(10-5-11-18(19)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCDLKKNAIJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743034
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid

CAS RN

1381944-41-7
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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